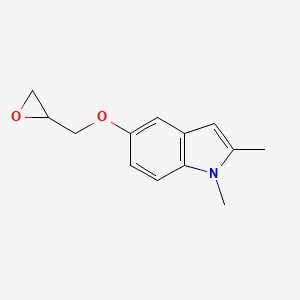![molecular formula C16H21NO2S B2860674 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane CAS No. 2320208-94-2](/img/structure/B2860674.png)
8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane, also known as GSK-J4, is a small molecule inhibitor that has gained attention in the scientific community due to its potential application in epigenetic research. This compound has been shown to selectively inhibit the activity of the histone demethylase JMJD3, which plays a crucial role in regulating gene expression.
Wirkmechanismus
The mechanism of action of 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane involves the inhibition of the histone demethylase JMJD3. This enzyme is responsible for removing methyl groups from lysine residues on histone proteins, which can lead to changes in chromatin structure and gene expression. By inhibiting JMJD3, 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane can alter the expression of genes that are involved in various biological processes, including inflammation, cell differentiation, and cancer progression.
Biochemical and Physiological Effects:
8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane can inhibit the activity of JMJD3, leading to changes in gene expression. In vivo studies have shown that 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane can reduce inflammation and improve outcomes in animal models of disease. However, the effects of 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane on human subjects are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane is its selectivity for JMJD3. This allows researchers to study the specific effects of inhibiting this enzyme, without affecting other histone demethylases. However, one limitation of 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane is its relatively low potency, which can make it difficult to achieve complete inhibition of JMJD3 at low concentrations. Additionally, 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane has relatively poor solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane. One area of interest is the development of more potent and selective inhibitors of JMJD3, which could be used to study the specific effects of inhibiting this enzyme in greater detail. Additionally, further research is needed to fully understand the effects of 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane on human subjects, and to explore its potential as a therapeutic agent for various diseases. Finally, 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane could be used as a tool for studying the role of JMJD3 in various biological processes, including inflammation, cell differentiation, and cancer progression.
Synthesemethoden
The synthesis of 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane involves a multi-step reaction sequence, starting from commercially available starting materials. The key step in the synthesis is the formation of the azadispirocycle, which is achieved through a cyclization reaction between a ketone and an amine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane has been extensively studied for its potential application in epigenetic research. The compound has been shown to selectively inhibit the activity of JMJD3, which is a histone demethylase that plays a crucial role in regulating gene expression. By inhibiting JMJD3, 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane can alter the expression of genes that are involved in various biological processes, including inflammation, cell differentiation, and cancer progression.
Eigenschaften
IUPAC Name |
8-(4-methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-13-3-5-14(6-4-13)20(18,19)17-11-16(12-17)9-15(10-16)7-2-8-15/h3-6H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQKHMLUHGMRII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC4(C3)CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylbenzenesulfonyl)-2-azadispiro[3.1.3^{6}.1^{4}]decane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

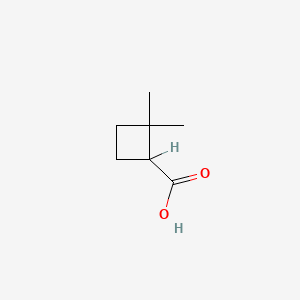
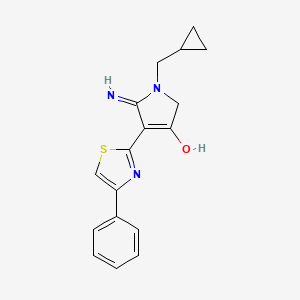
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/no-structure.png)
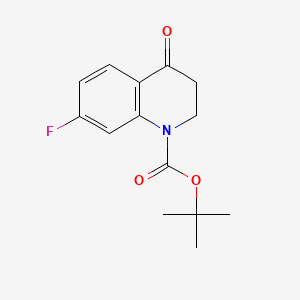
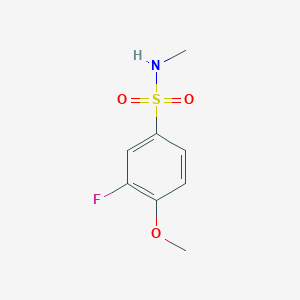
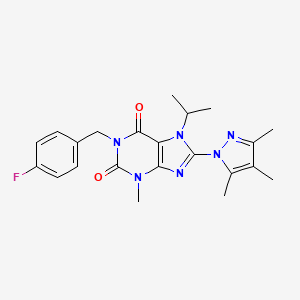
![1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2860602.png)
![[(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride](/img/structure/B2860603.png)
![1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2860604.png)

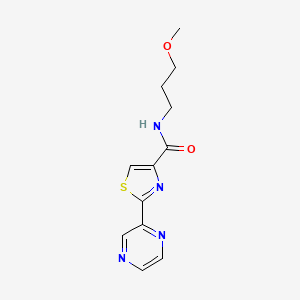
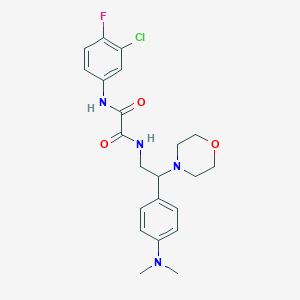
![N-(4-chlorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2860612.png)
